N-[amino(imino)methyl]indoline-1-carboximidamide
Description
N-[amino(imino)methyl]indoline-1-carboximidamide is a heterocyclic compound featuring an indoline core (a benzene ring fused to a five-membered saturated nitrogen-containing ring) substituted with a carboximidamide group (-C(=NH)-NH₂) and an amino(imino)methyl moiety (-NH-C(=NH)-NH₂).
Properties
IUPAC Name |
N-(diaminomethylidene)-2,3-dihydroindole-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c11-9(12)14-10(13)15-6-5-7-3-1-2-4-8(7)15/h1-4H,5-6H2,(H5,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFDPVKFFPIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=N)N=C(N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]indoline-1-carboximidamide typically involves the reaction of indoline derivatives with guanidine compounds under specific conditions. One common method includes the use of indoline-1-carboxylic acid as a starting material, which is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]indoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[amino(imino)methyl]indoline-1-carboxylic acid, while reduction may produce N-[amino(imino)methyl]indoline-1-carboxamide .
Scientific Research Applications
N-[amino(imino)methyl]indoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]indoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between N-[amino(imino)methyl]indoline-1-carboximidamide and its analogs:
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| This compound | Indoline | Carboximidamide, amino(imino)methyl | 199.24 | - |
| 2-Aminoindane hydrochloride | Indane (saturated) | Primary amine | 133.19 | |
| 5-Aminoindole | Indole (aromatic) | Primary amine | 132.17 | |
| Indole–caffeic acid hybrids | Indole + caffeic acid | Amide, phenolic hydroxyl | ~300–350 (estimated) |
Key Observations :
- Saturation : Unlike indole (aromatic) or indane (fully saturated), indoline’s partial saturation may influence metabolic stability and bioavailability.
Pharmacological and Physicochemical Properties
Bioactivity
- 2-Aminoindane hydrochloride: Exhibits potent non-narcotic analgesic activity via central nervous system modulation, with ED₅₀ values comparable to morphine in rodent models .
- Indole–caffeic acid hybrids: Demonstrate free radical scavenging activity (IC₅₀: 10–50 μM in DPPH assays) due to phenolic hydroxyl and amide groups .
Solubility and Stability
- 2-Aminoindane derivatives: High solubility in polar solvents (e.g., water, ethanol) due to primary amine protonation at physiological pH .
- Target compound: Predicted lower solubility than 2-aminoindane due to the carboximidamide’s zwitterionic nature but improved stability under acidic conditions compared to amides .
Biological Activity
N-[amino(imino)methyl]indoline-1-carboximidamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound possesses a unique structure characterized by an indoline ring system and a carboximidamide functional group. The molecular formula is CHNO, with a molecular weight of 203.24 g/mol. This structural configuration is crucial for its interactions with biological macromolecules, which can lead to various pharmacological effects.
Biological Activities
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to inhibit specific enzymes involved in cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The antimicrobial activity of this compound has been demonstrated in several studies:
- In vitro Studies : The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The antimicrobial effects are believed to result from the compound's ability to disrupt cellular processes in microbial cells, potentially through enzyme inhibition or membrane disruption.
Anticancer Activity
The anticancer potential of this compound is primarily linked to its ability to modulate cellular pathways involved in tumor growth:
- Enzyme Inhibition : Studies have shown that this compound can inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in cancer cell proliferation and immune evasion .
- Cell Line Studies : In vitro tests on cancer cell lines have revealed that the compound induces apoptosis (programmed cell death), thereby reducing tumor viability. For example, it has shown effectiveness against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Research Findings and Case Studies
Several studies have contributed to the understanding of the biological activity of this compound. Below are key findings:
| Study | Activity | Findings |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli; mechanism involves enzyme inhibition. | |
| Anticancer | Induces apoptosis in MCF-7 and A549 cells; inhibits IDO activity. | |
| Enzyme Inhibition | Demonstrated inhibition of enzymes related to cell proliferation. |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Binding Affinity : The compound binds to various receptors and enzymes, modulating their activity. This binding can alter signaling pathways that are critical for cell growth and survival.
- Chemical Interactions : The presence of functional groups enables hydrogen bonding, π-π stacking, and van der Waals interactions with biological macromolecules, enhancing its efficacy as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
